![molecular formula C16H9Cl2N3O B1684258 2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile CAS No. 383124-82-1](/img/structure/B1684258.png)

2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile

Overview

Description

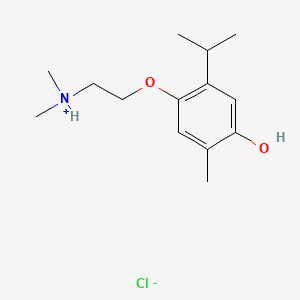

2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile (CDPF-CN) is a compound belonging to the class of organic compounds known as nitriles. It is a colorless solid with a molecular weight of 333.37 g/mol. CDPF-CN is a versatile compound with many potential applications in scientific research, especially in the fields of in vivo and in vitro studies.

Scientific Research Applications

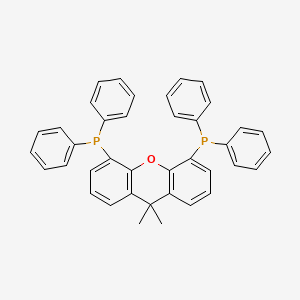

Synthesis and Optical Properties

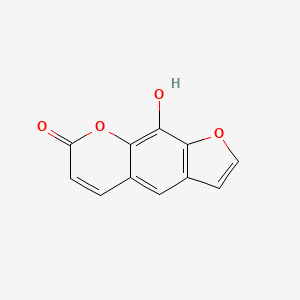

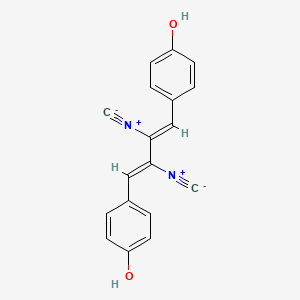

Compounds related to 2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile have been synthesized and studied for their solid-state fluorescence properties. For instance, tricyanofuran derivatives containing a 2-vinylphenol fragment have been shown to exhibit solid-state fluorescence with emission maxima ranging from 594 to 640 nm, indicating their potential use in fluorescence-based applications (Belikov et al., 2019).

Nonlinear Optical Materials

Another study focused on the geometry and bond-length alternation in nonlinear optical materials involving precursors similar to the compound . The research demonstrated the alternating single/double-bond behavior of push-pull chromophores, suggesting their use in designing materials with nonlinear optical properties (Gainsford et al., 2007).

Organic Sensitizers for Solar Cell Applications

In the context of solar cell applications, novel organic sensitizers that include functionalized unsymmetrical organic compounds, analogous to the compound of interest, have been engineered at a molecular level. These sensitizers, upon anchoring onto TiO2 film, exhibited unprecedented incident photon to current conversion efficiency, highlighting their potential in enhancing solar cell performance (Kim et al., 2006).

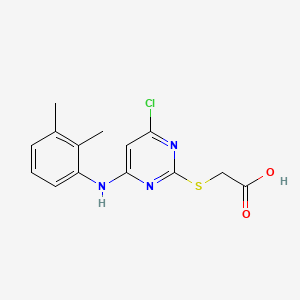

GPR35 Agonists

Moreover, certain compounds structurally related to this compound have been identified as potent GPR35 agonists. This discovery could pave the way for further investigations into GPR35 biology and pharmacology, potentially leading to novel therapeutic targets (Deng et al., 2011).

Supramolecular Complexes and Luminescence

Research into multidentate ligands containing delocalized π-electron systems, akin to the specified compound, has led to the construction of diverse supramolecular complexes with enhanced luminescent properties. These findings underscore the potential of such compounds in developing advanced materials for lighting and display technologies (Jin et al., 2013).

Mechanism of Action

Target of Action

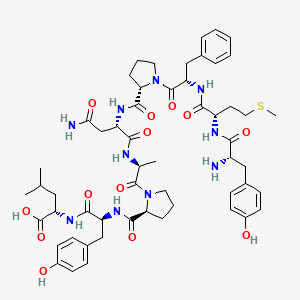

YE 120, also known as “2-[3-Cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile” or “HY-107538”, is a potent agonist of the G protein-coupled receptor 35 (GPR35) . GPR35 is a receptor that plays a significant role in various biological processes, including immune response and pain perception.

Mode of Action

YE 120 interacts with its target, GPR35, by binding to it and activating it . This interaction triggers a series of intracellular events, leading to the translocation of β-arrestin . The EC50 value of YE 120 in a dynamic mass redistribution (DMR) assay using HT-29 cells is 32 nM . It also displays partial agonist activity in a β-arrestin translocation assay with an EC50 of 10.2 µM .

Pharmacokinetics

It is soluble in dmso, which suggests that it could be administered in a suitable vehicle for in vivo studies . The impact of these properties on the bioavailability of YE 120 would need further investigation.

Result of Action

The activation of GPR35 by YE 120 can lead to various molecular and cellular effects. For instance, it has been reported that YE 120 promotes wound closure in YAMC colonic epithelial and IEC-6 intestinal epithelial cell monolayers . This effect can be blocked by the GPR35 antagonist CID-2745687 .

properties

IUPAC Name |

2-[3-cyano-5-(3,4-dichlorophenyl)-4,5-dimethylfuran-2-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2N3O/c1-9-12(8-21)15(10(6-19)7-20)22-16(9,2)11-3-4-13(17)14(18)5-11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWZFAPYKOARNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C#N)C#N)OC1(C)C2=CC(=C(C=C2)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

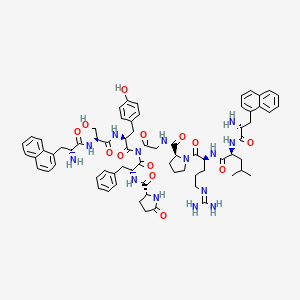

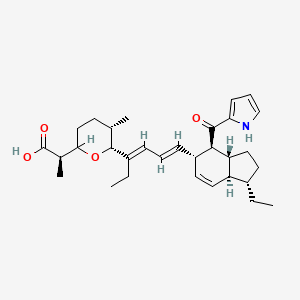

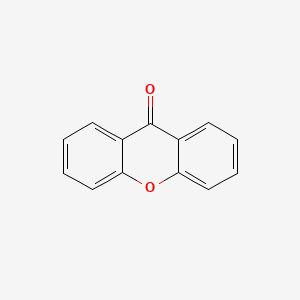

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4'-((methyl(3-(pyridin-4-yl)benzyl)carbamoyl)oxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1684178.png)

![4'-Carbamoyl-[1,1'-biphenyl]-4-yl methyl(3-(pyridin-4-yl)benzyl)carbamate](/img/structure/B1684179.png)

![4-[(4-chloroanilino)methyl]-N,N-diethylaniline](/img/structure/B1684180.png)